
3,11-Dimethylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of chrysene, characterized by the addition of methyl groups at the 3 and 11 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental toxicology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the dimethylated product .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro-3,11-Dimethylchrysene.
Substitution: Nitro-3,11-Dimethylchrysene and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,11-Dimethylchrysene has several applications in scientific research:
Chemistry: It is used as a reference material in the study of polycyclic aromatic hydrocarbons and their environmental impact.
Biology: Research on its carcinogenic properties helps in understanding the mechanisms of chemical-induced carcinogenesis.
Medicine: Studies on its metabolites contribute to the development of biomarkers for exposure to carcinogenic polycyclic aromatic hydrocarbons.
Industry: It serves as a precursor for the synthesis of more complex organic molecules and materials
Wirkmechanismus
The carcinogenic effects of 3,11-Dimethylchrysene are primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, such as dihydrodiols and epoxides, which can covalently bind to DNA and induce mutations. The primary molecular targets are the DNA bases, leading to the formation of DNA adducts that can result in carcinogenesis if not repaired .
Vergleich Mit ähnlichen Verbindungen
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
- Chrysene
Comparison: 3,11-Dimethylchrysene is unique due to its specific methylation pattern, which influences its metabolic pathways and carcinogenic potential. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different peri-methyl group positions, affecting their metabolic activation and the formation of DNA adducts. Chrysene, lacking methyl groups, has a different reactivity profile and lower carcinogenic potential compared to its dimethylated derivatives .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3,11-Dimethylchrysene involves the alkylation of naphthalene followed by cyclization to form chrysene, which is then further alkylated to obtain 3,11-Dimethylchrysene.", "Starting Materials": [ "Naphthalene", "Methyl iodide", "Sodium hydride", "Bromine", "Acetic acid", "Sulfuric acid", "Sodium sulfate", "Potassium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Alkylation of Naphthalene", "Naphthalene is reacted with methyl iodide in the presence of sodium hydride to form 1-methyl naphthalene.", "Step 2: Cyclization of 1-methyl naphthalene to form Chrysene", "1-methyl naphthalene is reacted with bromine in acetic acid to form 1-bromo-2-methyl naphthalene.", "1-bromo-2-methyl naphthalene is then treated with sulfuric acid and heated to form chrysene.", "Step 3: Alkylation of Chrysene to form 3,11-Dimethylchrysene", "Chrysene is reacted with methyl iodide in the presence of potassium hydroxide to form 3-methyl chrysene.", "3-methyl chrysene is then reacted with methyl iodide in the presence of sodium hydride to form 3,11-Dimethylchrysene.", "The final product is then purified by recrystallization from a mixture of methanol and ethanol." ] } | |
CAS-Nummer |
139493-40-6 |
Molekularformel |
C20H16 |
Molekulargewicht |
256.348 |
IUPAC-Name |
3,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |
InChI-Schlüssel |
OARLDAXNFWKBIM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C=CC4=CC=CC=C4C3=C(C=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


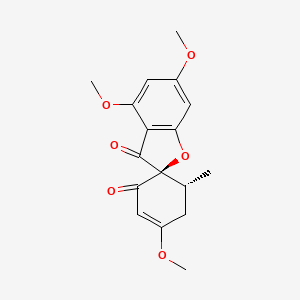
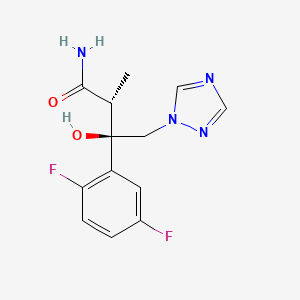
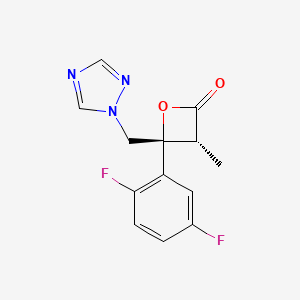
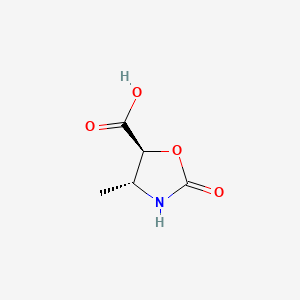

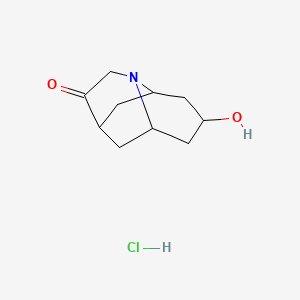


![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)
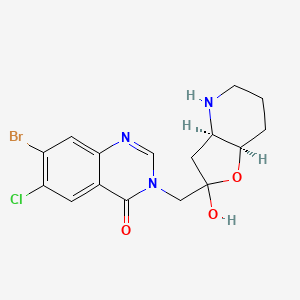

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)
